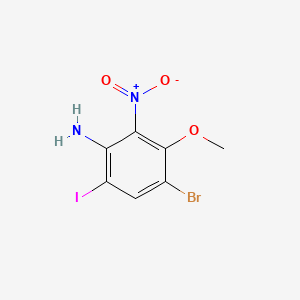
4-Bromo-6-iodo-3-methoxy-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-iodo-3-methoxy-2-nitroaniline is an organic compound with a complex structure, characterized by the presence of bromine, iodine, methoxy, nitro, and aniline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodo-3-methoxy-2-nitroaniline typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to begin with a methoxy-substituted aniline, followed by nitration to introduce the nitro group. Subsequent halogenation steps introduce the bromine and iodine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are likely to be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-iodo-3-methoxy-2-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of methoxy groups.
Major Products Formed
Substitution: Products with different functional groups replacing the halogens.
Reduction: Formation of 4-Bromo-6-iodo-3-methoxy-2-aminoaniline.
Oxidation: Formation of compounds with carbonyl groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-iodo-3-methoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitroaniline: Lacks the bromine and iodine substituents but shares the methoxy and nitro groups.
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-3-nitroaniline: Lacks the iodine and methoxy groups but shares the bromine and nitro groups.
Uniqueness
4-Bromo-6-iodo-3-methoxy-2-nitroaniline is unique due to the presence of both bromine and iodine atoms on the aromatic ring, along with the methoxy and nitro groups
Propriétés
Formule moléculaire |
C7H6BrIN2O3 |
|---|---|
Poids moléculaire |
372.94 g/mol |
Nom IUPAC |
4-bromo-6-iodo-3-methoxy-2-nitroaniline |
InChI |
InChI=1S/C7H6BrIN2O3/c1-14-7-3(8)2-4(9)5(10)6(7)11(12)13/h2H,10H2,1H3 |
Clé InChI |
SDNHFQNBEYZLHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1Br)I)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


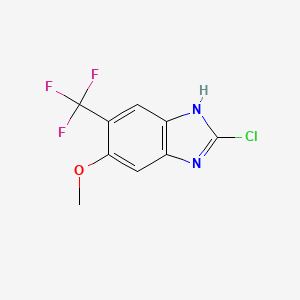

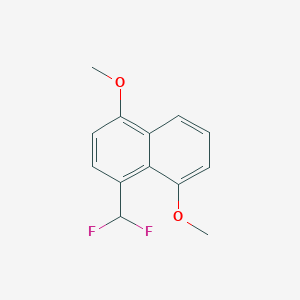
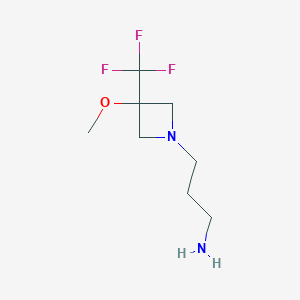

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
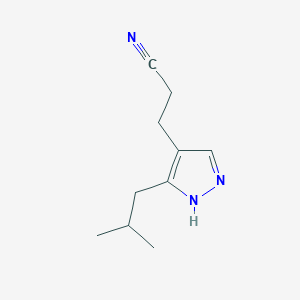

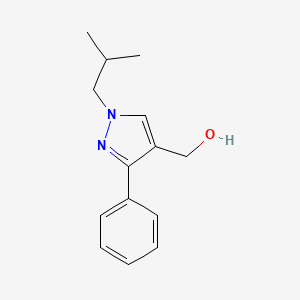
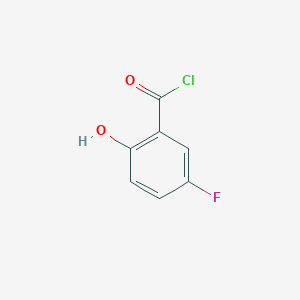
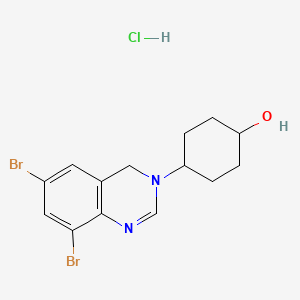
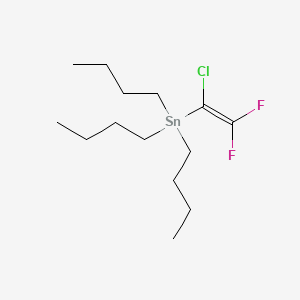
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

